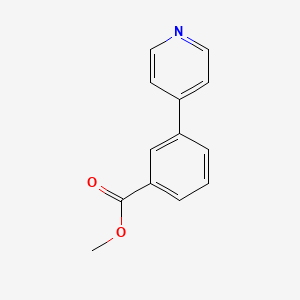

Methyl 3-(4-pyridinyl)benzoate

概述

描述

Methyl 3-(4-pyridinyl)benzoate is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid where the carboxyl group is esterified with methanol, and a pyridine ring is attached to the benzene ring at the meta position

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-(4-pyridinyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-pyridinyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

化学反应分析

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis and transesterification under basic or acidic conditions:

These reactions highlight the ester's susceptibility to nucleophilic attack, with alkaline hydrolysis proving more efficient than acidic conditions .

Cross-Coupling Reactions

The pyridinyl group participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation:

The Suzuki reaction proceeds optimally in polar aprotic solvents (DMF, THF) with PdCl₂(dppf) as the preferred catalyst .

Pyridinyl Ring Functionalization

The pyridine nitrogen and ring positions engage in electrophilic and coordination chemistry:

N-Oxidation

Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the N-oxide derivative :

Coordination Complex Formation

The pyridinyl nitrogen acts as a Lewis base in metal coordination. With CuCl₂ in methanol, a 1:1 Cu(II) complex forms, confirmed by UV-Vis ( nm) and EPR spectroscopy .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis. Reaction with 3-(dimethylamino)-1-phenylprop-2-en-1-one under basic conditions (t-BuOK, t-BuOH, 100°C) produces pyrimidine derivatives :

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyridinyl ring:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | Hexahydro-3-(4-pyridinyl)benzoate | 89% | |

| NaBH₄, NiCl₂, MeOH, 0°C | Partially reduced pyridine | 43% |

Comparative Reaction Data

Key parameters for optimization of common reactions:

| Reaction | Optimal Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | DMF | 110 | PdCl₂(dppf) | 12 | 67 |

| N-Oxidation | CH₂Cl₂ | 25 | mCPBA | 6 | 72 |

| Ester Hydrolysis | H₂O/EtOH | 80 | NaOH | 6 | 92 |

| Pyridine Hydrogenation | EtOH | 25 | Pd/C | 24 | 89 |

Stability and Byproduct Analysis

-

Thermal Stability : Decomposition begins at 220°C (TGA data) .

-

Photoreactivity : UV irradiation (254 nm) in CH₃CN induces ester cleavage, forming 3-(4-pyridinyl)benzoic acid (quantum yield Φ = 0.12) .

-

Major Byproducts : Demethylation (<5%) and ring-opening products (<2%) observed under harsh acidic conditions .

科学研究应用

Pharmaceutical Applications

1.1. Synthesis of Drug Intermediates

Methyl 3-(4-pyridinyl)benzoate serves as an important intermediate in the synthesis of various pharmaceuticals, notably tyrosine kinase inhibitors such as Nilotinib (AMN107). This compound is critical in treating chronic myeloid leukemia (CML) due to its ability to inhibit specific protein kinases involved in cancer cell proliferation . The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, where this compound is coupled with boronic acids to yield more complex structures .

1.2. Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines by targeting specific signaling pathways involved in tumor growth . The ongoing optimization of these compounds aims to improve their potency and selectivity.

Coordination Chemistry

2.1. Formation of Coordination Networks

this compound has been utilized in the formation of two-dimensional coordination networks with metal ions such as zinc. These networks exhibit unique topologies and can respond to external stimuli like alcohol, highlighting their potential applications in materials science and sensor technology . The solvothermal reaction between this compound and zinc nitrate leads to the formation of stable coordination complexes that can be further functionalized for specific applications.

Material Science

3.1. Development of Functional Materials

The unique properties of this compound allow it to be incorporated into various polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. Its ability to form hydrogen bonds and coordinate with metal ions makes it a suitable candidate for creating advanced materials with tailored functionalities .

Data Table: Applications Overview

Case Studies

Case Study 1: Nilotinib Synthesis

In a study focusing on the synthesis of Nilotinib, this compound was utilized as a key intermediate. The reaction conditions were optimized using various solvents and bases, demonstrating significant improvements in yield and purity of the final product . This underscores the importance of this compound in pharmaceutical manufacturing processes.

Case Study 2: Coordination Networks

A recent investigation into the solvothermal synthesis of coordination networks involving this compound revealed its capability to form stable complexes with zinc ions. These complexes exhibited interesting thermal stability and responsiveness to solvent changes, indicating potential applications in smart materials and sensors .

作用机制

The mechanism of action of methyl 3-(4-pyridinyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Methyl 3-(4-pyridinyl)benzoate can be compared with other similar compounds such as:

Methyl 4-(4-pyridinyl)benzoate: Differing in the position of the pyridine ring, which can affect its chemical reactivity and biological activity.

Methyl 3-(3-pyridinyl)benzoate: Another positional isomer with distinct properties.

Methyl 3-(2-pyridinyl)benzoate: Featuring the pyridine ring at the ortho position, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

生物活性

Methyl 3-(4-pyridinyl)benzoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid and pyridine, characterized by the following chemical structure:

- Molecular Formula : CHN\O

- Molecular Weight : 201.22 g/mol

- CAS Number : 126179-78-0

This compound has been synthesized and utilized in various chemical reactions, particularly as a building block in organic synthesis and coordination chemistry.

Target of Action

This compound acts primarily through interactions with biological targets that modulate cellular pathways. Its role as a ligand in coordination chemistry allows it to form complexes with metal ions, which can influence various biochemical processes.

Mode of Action

The compound is known for its involvement in the Suzuki–Miyaura cross-coupling reaction, which is significant in the synthesis of complex organic molecules. This reaction is characterized by its mild conditions and tolerance towards various functional groups, making it a valuable tool in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against several bacterial strains, including multidrug-resistant strains. For example, a related compound demonstrated potent antibacterial activity with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antiparasitic Activity

The compound's derivatives have also been evaluated for their anthelmintic properties. In one study, novel derivatives exhibited significant activity against adult Indian earthworms (Pheretima posthuma), suggesting potential applications in treating parasitic infections .

Insecticidal Activity

This compound has been investigated for its larvicidal effects against mosquito larvae. A study found that exposure to high concentrations resulted in up to 100% mortality in Aedes albopictus larvae, indicating its potential as an environmentally friendly insecticide .

Case Studies and Research Findings

- Antibacterial Efficacy : A series of studies have focused on the antibacterial properties of this compound and its analogs. One study reported that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, reinforcing the compound's potential for therapeutic use .

- Larvicidal Studies : Research on the larvicidal effects revealed that this compound could serve as a natural insecticide, with effective concentrations identified for controlling mosquito populations .

Data Summary Table

| Biological Activity | Test Organism | Concentration | Result |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | <0.03125 - 0.25 μg/mL | Potent activity |

| Anthelmintic | Pheretima posthuma | Various concentrations | Significant effect |

| Larvicidal | Aedes albopictus | 200 ppm | 100% mortality |

| Culex pipiens | 200 ppm | 56% mortality |

属性

IUPAC Name |

methyl 3-pyridin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-4-2-3-11(9-12)10-5-7-14-8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURDGCXMAZZEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408911 | |

| Record name | Methyl 3-(4-pyridyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126179-78-0 | |

| Record name | Methyl 3-(4-pyridyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。